
Ac-VAD-AFC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-VAD-AFC, also known as N-Acetyl-Val-Ala-Asp-7-amido-4-trifluoromethylcoumarin, is a fluorogenic substrate primarily used for detecting caspase activity. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly useful in research involving caspase-1, caspase-3, caspase-4, and caspase-7, as it exhibits a blue to green fluorescence shift upon cleavage by these enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VAD-AFC involves the coupling of the peptide sequence N-Acetyl-Val-Ala-Asp with 7-amino-4-trifluoromethylcoumarin. The process typically includes:
Peptide Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Coupling Reaction: The peptide is then coupled with 7-amino-4-trifluoromethylcoumarin using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving automated peptide synthesizers and large-scale purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-VAD-AFC primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspases, resulting in the release of the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC).
Common Reagents and Conditions
Reagents: Caspases (caspase-1, caspase-3, caspase-4, caspase-7)
Conditions: Physiological pH (7.2-7.4), temperature (37°C), and the presence of necessary cofactors for caspase activity
Major Products
The major product formed from the cleavage of this compound is 7-amino-4-trifluoromethylcoumarin, which exhibits a green fluorescence that can be detected using fluorescence spectroscopy .
Wissenschaftliche Forschungsanwendungen
Ac-VAD-AFC is widely used in various scientific research fields:
Chemistry: Used as a fluorogenic substrate to study enzyme kinetics and inhibition.
Biology: Employed in apoptosis research to detect caspase activity in cell cultures and tissue samples.
Medicine: Utilized in drug discovery and development to screen for potential caspase inhibitors, which could be therapeutic agents for diseases involving excessive apoptosis, such as neurodegenerative disorders and cancer.
Industry: Applied in the development of diagnostic assays and kits for detecting caspase activity in clinical samples
Wirkmechanismus
Ac-VAD-AFC exerts its effects through enzymatic cleavage by caspases. The peptide sequence N-Acetyl-Val-Ala-Asp is recognized and cleaved by caspases at the aspartic acid residue. This cleavage releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin, which can be detected by its green fluorescence. The molecular targets are the active sites of caspases, and the pathway involves the activation of these enzymes during apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DEVD-AFC: A fluorogenic substrate for caspase-3.
Ac-YVAD-AFC: A fluorogenic substrate for caspase-1 and caspase-4.
Ac-VDVAD-AFC: A fluorogenic substrate for caspase-2
Uniqueness
Ac-VAD-AFC is unique due to its broad specificity for multiple caspases (caspase-1, caspase-3, caspase-4, caspase-7), making it a versatile tool for studying apoptosis and inflammation. Its ability to produce a distinct fluorescence shift upon cleavage allows for easy detection and quantification of caspase activity .
Eigenschaften
Molekularformel |
C24H27F3N4O8 |
|---|---|
Molekulargewicht |
556.5 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-3-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C24H27F3N4O8/c1-10(2)19(29-12(4)32)22(37)28-11(3)20(35)31-16(9-18(33)34)21(36)30-14-6-5-13-7-15(24(25,26)27)23(38)39-17(13)8-14/h5-8,10-11,16,19H,9H2,1-4H3,(H,28,37)(H,29,32)(H,30,36)(H,31,35)(H,33,34)/t11-,16-,19-/m0/s1 |
InChI-Schlüssel |
WYJCIXPWRHUSJP-UTLVKMTRSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)C |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)
![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one](/img/structure/B12362863.png)
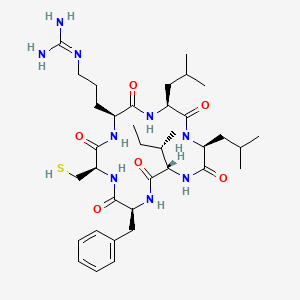
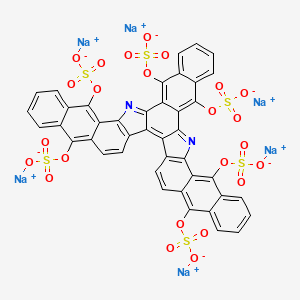
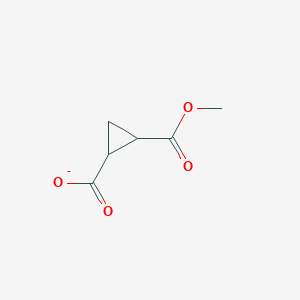
![6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362877.png)
![2-[2-[[(2R,2'S,3aS,5'R,6S)-5,5'-dimethyl-4-oxo-2'-propan-2-ylspiro[3,3a-dihydro-2H-imidazo[1,5-b][1,2]oxazole-6,1'-cyclohexane]-2-yl]methyl]-6-methylphenoxy]-N-[(7-chloro-2-hydroxy-1H-indol-3-yl)imino]acetamide](/img/structure/B12362888.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate](/img/structure/B12362894.png)
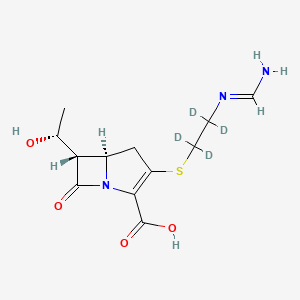
![Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate](/img/structure/B12362903.png)
![(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[3-[2-hydroxy-3-(2-oxoindol-3-yl)indol-1-yl]propyl]triazol-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362912.png)

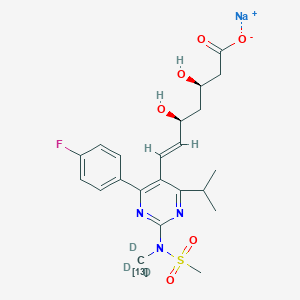
![6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 6-(phenylmethyl) ester](/img/structure/B12362929.png)
